2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin class, a heterocyclic framework widely explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes. The molecule features a 1-ethyl-3-methyl-7-oxo pyrazolopyrimidine core substituted with a 2-methoxybenzyl group at position 6 and a sulfanyl-acetamide moiety at position 3. Such modifications are common in drug design to optimize pharmacokinetic properties and target affinity.
For example, compounds with fluorinated aryl groups (e.g., 4-fluorophenyl) often exhibit improved metabolic stability and binding specificity due to fluorine’s electron-withdrawing effects.
Properties
IUPAC Name |
2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-4-31-23-22(16(2)29-31)28-25(30(24(23)33)14-18-7-5-6-8-20(18)34-3)35-15-21(32)27-13-17-9-11-19(26)12-10-17/h5-12H,4,13-15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKRMGAQLAFYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a novel pyrazolo[4,3-d]pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25 H27 N5 O4 S |
| Molecular Weight | 493.58 g/mol |
| LogP | 2.9589 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 75.15 Ų |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazolo[4,3-d]pyrimidine core is significant as it is known to exhibit inhibitory effects on several kinases and enzymes involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines can act as inhibitors of:
- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation.
- Dihydrofolate reductase (DHFR) : Involved in nucleotide synthesis, making it a target for anticancer drugs.
Anticancer Potential
Numerous studies have evaluated the anticancer properties of similar compounds within the pyrazolo family. For instance:
-
In vitro Studies :
- The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity.
- A study reported IC50 values for related pyrazole compounds ranging from 0.39 µM to 3.79 µM against different cell lines, suggesting a promising anticancer profile for derivatives like the one discussed here .
- Mechanistic Insights :
Study 1: Anticancer Activity
A recent study evaluated a series of pyrazolo[4,3-d]pyrimidine derivatives for their anticancer activity. The compound was tested against MCF7 and HCT116 cell lines, yielding IC50 values of approximately 0.46 µM and 0.39 µM respectively. This suggests that the compound possesses significant potential as an anticancer agent .
Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit Aurora-A kinase, which is essential for mitotic regulation. The reported IC50 for this inhibition was found to be 0.16 µM, indicating strong inhibitory action that may contribute to its anticancer properties .
Comparison with Similar Compounds
Key Observations:
Fluorophenyl Positional Isomerism : The target compound’s 4-fluorophenylmethyl group likely enhances steric accessibility compared to the 2-fluorophenyl analogue in . Para-substituted fluorinated groups often improve solubility and reduce metabolic degradation compared to ortho-substituted variants.
Core Heterocycle Variations: The patent compound in employs a pyrazolo[3,4-d]pyrimidine core with a chromenone moiety, which may confer distinct electronic properties and target selectivity compared to the pyrazolo[4,3-d]pyrimidine core of the target compound.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can structural identity be confirmed?
Answer:
The synthesis involves a multi-step approach, typically starting with the construction of the pyrazolo[4,3-d]pyrimidinone core. Key steps include:
- Sulfanyl group introduction : Thiolation at the 5-position of the pyrimidinone scaffold using Lawesson’s reagent or similar thiolating agents under inert conditions.
- Acetamide coupling : Reaction of the sulfanyl intermediate with 2-chloro-N-[(4-fluorophenyl)methyl]acetamide via nucleophilic substitution.
Structural confirmation requires:
- NMR spectroscopy : , , and -NMR to verify substituent positions and purity.
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-HRMS for [M+H]).
- X-ray crystallography (if crystalline): For unambiguous assignment of the pyrazolo-pyrimidinone core and substituent geometry .
Advanced: How can reaction conditions be optimized to mitigate side reactions during sulfanyl group installation?
Answer:
Common side reactions include over-thiolation or oxidation. Optimization strategies:
- Temperature control : Maintain temperatures below 60°C to prevent decomposition.
- Protecting groups : Use temporary protecting groups (e.g., acetyl) on reactive sites like the 2-methoxyphenylmethyl moiety.
- In situ monitoring : Employ HPLC or TLC to track reaction progress and terminate at 80-90% conversion.
- Computational modeling : Apply density functional theory (DFT) to predict reactive intermediates and transition states, guiding solvent selection (e.g., DMF vs. THF) .
Basic: What analytical techniques are critical for assessing purity and stability of this compound?
Answer:
- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities.
- Elemental analysis : Verify C, H, N, S, and F content within ±0.4% of theoretical values.
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., hydrolysis of the acetamide group) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Answer:
Discrepancies may arise from solvation effects or conformational flexibility. Steps:
Re-evaluate docking parameters : Adjust protonation states (e.g., pyrimidinone tautomers) and include explicit water molecules in molecular dynamics simulations.
Orthogonal assays : Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., fluorophenyl to chlorophenyl) to isolate key interactions .
Advanced: What computational tools are effective for predicting metabolic pathways of this compound?
Answer:
- CYP450 metabolism prediction : Use Schrödinger’s Metabolizer or ADMET Predictor to identify vulnerable sites (e.g., oxidation of the ethyl group).
- Quantum mechanics/molecular mechanics (QM/MM) : Model enzymatic cleavage of the sulfanyl-acetamide bond in liver microsomes.
- In silico toxicity screening : Apply Derek Nexus to flag potential reactive metabolites .
Basic: How should researchers design dose-response experiments for in vitro pharmacological studies?
Answer:
- Concentration range : Test 0.1 nM–100 µM in triplicate, using DMSO controls (<0.1% final concentration).
- Cell viability normalization : Include resazurin or MTT assays to exclude cytotoxicity.
- Positive controls : Compare against known inhibitors/agonists (e.g., staurosporine for kinase assays).
- Data analysis : Fit curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values .
Advanced: What strategies improve crystallinity for X-ray diffraction studies of this compound?
Answer:
- Solvent screening : Test mixed solvents (e.g., ethyl acetate/hexane) via vapor diffusion.
- Salt formation : Introduce counterions (e.g., HCl for basic moieties).
- Temperature cycling : Alternate between 4°C and room temperature to promote nucleation.
- Additive screening : Use small molecules (e.g., glycerol) to stabilize crystal lattice .
Basic: What are the key considerations for handling and storing this compound?
Answer:
- Storage : Store at −20°C under argon in amber vials to prevent light/oxidation degradation.
- Solubility : Pre-dissolve in DMSO for biological assays; avoid aqueous buffers with pH > 8 to prevent hydrolysis.
- Safety : Use fume hoods and nitrile gloves; refer to SDS for acute toxicity data (e.g., LD) .
Advanced: How can researchers integrate high-throughput screening (HTS) with machine learning for lead optimization?
Answer:
- HTS data generation : Screen 10,000+ analogs in 384-well plates using fluorescence polarization.
- Feature engineering : Extract molecular descriptors (e.g., logP, topological polar surface area) for QSAR models.
- Active learning : Prioritize compounds with uncertain predictions for synthesis, reducing iterations by 40–60% .
Advanced: What methodologies address low yields in the final coupling step of the synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
